N-(cyclohexylmethyl)-3-propan-2-ylaniline
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Overview
Description
N-(cyclohexylmethyl)-3-propan-2-ylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of the aniline ring, and a propan-2-yl group attached to the third carbon of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
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Hydrogenation of Aniline: : One common method for preparing N-(cyclohexylmethyl)-3-propan-2-ylaniline involves the hydrogenation of aniline in the presence of a cobalt or nickel-based catalyst. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{H}_2 \rightarrow \text{C}6\text{H}{11}\text{NH}_2 ] This reaction converts aniline to cyclohexylamine, which can then be further reacted to form the desired compound .
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Alkylation of Ammonia: : Another method involves the alkylation of ammonia using cyclohexanol. This reaction also produces cyclohexylamine, which can be used as a precursor for this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : N-(cyclohexylmethyl)-3-propan-2-ylaniline can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized products, depending on the reaction conditions.
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Reduction: : The compound can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced amine derivatives.
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Substitution: : this compound can participate in nucleophilic substitution reactions, where the aniline group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce nitro derivatives, while reduction reactions may yield amine derivatives.
Scientific Research Applications
N-(cyclohexylmethyl)-3-propan-2-ylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-3-propan-2-ylaniline involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors and enzymes involved in inflammatory processes .
Comparison with Similar Compounds
N-(cyclohexylmethyl)-3-propan-2-ylaniline can be compared with other similar compounds, such as:
N-Cyclohexylmethylone: This compound is a substituted cathinone derivative with stimulant effects.
Cyclohexylamine: An organic compound used as an intermediate in the production of various chemicals.
N-Methylcyclohexylamine: A compound prepared by hydrogenation of methylaniline, used in various industrial applications.
These compounds share structural similarities with this compound but differ in their specific functional groups and applications.
Conclusion
This compound is a versatile compound with potential applications in various fields. Its synthesis involves hydrogenation and alkylation reactions, and it can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound is of interest in scientific research for its potential biological activities and industrial applications. Further studies are needed to fully understand its mechanism of action and explore its potential as a therapeutic agent.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-3-propan-2-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N/c1-13(2)15-9-6-10-16(11-15)17-12-14-7-4-3-5-8-14/h6,9-11,13-14,17H,3-5,7-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYSWKXCONGPNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NCC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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